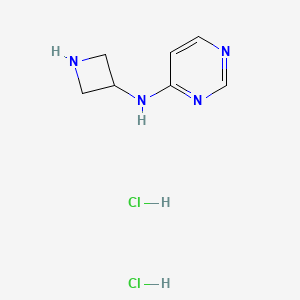
1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
Azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, are driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The synthesis of azetidines has seen remarkable advances recently .Molecular Structure Analysis
The empirical formula of 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is C4H7NO2 . Its unique structure contributes to its potential applications in various scientific research areas.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Physical And Chemical Properties Analysis
The molecular weight of 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is 101.10 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
-
Organic Synthesis and Medicinal Chemistry
- Azetidines, including “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .
-
Drug Discovery
- “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid” is a versatile chemical compound with potential applications in drug discovery.
- Its unique structure and properties make it a promising candidate for drug discovery.
- In medical research, the compound has been studied for its role in drug development.
- Clinical trials have shown promising results in the treatment of inflammatory diseases and cancer.
-
Materials Science and Catalysis Studies
- “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid” also has potential applications in materials science and catalysis studies.
-
Antibacterial Activity
- Azetidines, including “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid”, have been studied for their antibacterial activity .
- The β-lactam ring (2-azetidinone) is the most studied synthesis of lactams carried out by synthetic organic chemists and medicinal chemists due to its medicinal value .
- Penicillins and cephalosporins, which contain a β-lactam ring, are known for their antibacterial properties .
-
Synthesis of New Functionalized Aziridine-2- and Azetidine-3-Carboxylic Acid Derivatives
-
Agrochemical Research
-
Polymerization
- Aziridines and azetidines, including “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid”, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
-
Synthetic Methodology
- Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
- The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
- Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .
-
Reactive Azetidines
Safety And Hazards
While specific safety and hazard information for 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is not available, general safety data for azetidine derivatives suggest that they may cause skin and eye irritation, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .
Future Directions
Azetidines have seen remarkable advances in their chemistry and reactivity recently . They are used in drug discovery, polymerization, and as chiral templates . The focus on the most recent advances, trends, and future directions in the synthesis, reactivity, and application of azetidines suggests promising future directions for 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid .
properties
IUPAC Name |
1-(5-acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-6(13)8-2-3-9(17-8)10(14)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWUDLKVJWXJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489254.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1489258.png)